2-Pyridinesulfonic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

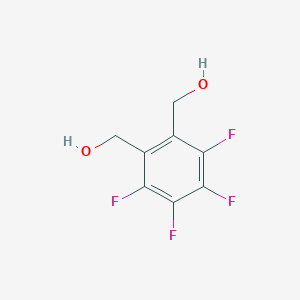

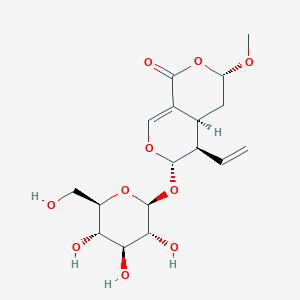

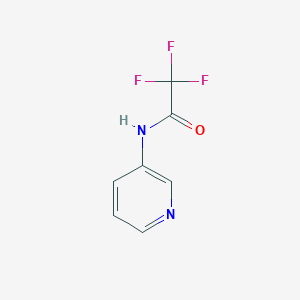

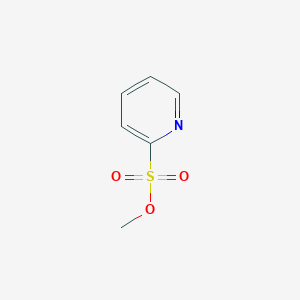

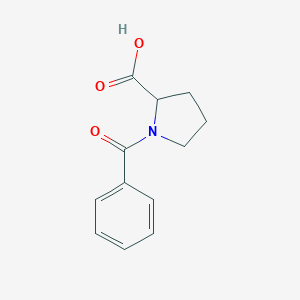

2-Pyridinesulfonic acid methyl ester is a chemical compound with the molecular formula C6H7NO3S. It is a derivative of 2-Pyridinesulfonic acid, which has the molecular formula C5H5NO3S .

Synthesis Analysis

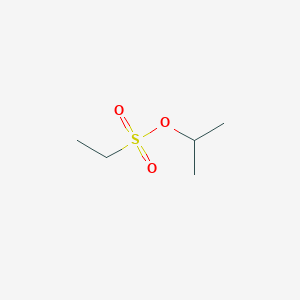

The synthesis of esters, including 2-Pyridinesulfonic acid methyl ester, can be accomplished through several methods. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the use of diazomethane, which reacts with carboxylic acids to produce methyl esters .Molecular Structure Analysis

The molecular structure of 2-Pyridinesulfonic acid methyl ester can be inferred from its parent compound, 2-Pyridinesulfonic acid. The latter has an average mass of 159.163 Da and a mono-isotopic mass of 158.999008 Da . The addition of a methyl group (CH3) to form the ester would increase these masses by the atomic mass of carbon and three hydrogens.Chemical Reactions Analysis

Esters, including 2-Pyridinesulfonic acid methyl ester, can undergo a variety of chemical reactions. For instance, they can participate in base-promoted direct amidation reactions . They can also undergo reactions such as transesterification .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, making their boiling points intermediate between nonpolar alkanes and alcohols, which do engage in hydrogen bonding . The specific physical and chemical properties of 2-Pyridinesulfonic acid methyl ester would depend on its exact molecular structure.科学的研究の応用

Formation of 2-Pyridinesulfonate Esters

2-Pyridinesulfonyl chloride, a related compound, is utilized for the formation of 2-pyridinesulfonate esters. These esters serve as excellent metal-assisted leaving groups in SN2 displacement reactions with magnesium halides, as well as in elimination reactions. Alkyl 2-pyridinesulfonate esters can be transformed into 2-alkylpyridines when treated with organometallic reagents, showcasing the role of 2-pyridinesulfonic acid derivatives in facilitating complex chemical transformations (Hanessian, 2001).

Antimicrobial Activity

Pyridine-bridged 2,6-bis-carboxamide Schiff's bases, derived from pyridine-2,6-dicarbonyl dichloride and amino acid methyl esters, exhibited significant antimicrobial activity against various bacteria and fungi. This demonstrates the potential of pyridine derivatives, including those related to 2-pyridinesulfonic acid methyl ester, in developing new antimicrobial agents (Al-Omar & Amr, 2010).

Selective Deprotection and Amidation

The 2-pyridyl residue, indicative of the structural influence of 2-pyridinesulfonic acid methyl ester, acts as a protecting group for carboxylic acids. It can be selectively cleaved under mild conditions, highlighting its utility in synthetic strategies for the preparation of complex molecules. This selective deprotection maintains the integrity of various functional groups, including other ester moieties, demonstrating its significance in organic synthesis (Yamada & Abe, 2010).

Luminescent Properties

Studies on substituted 2-pyridylthiazoles, which share structural similarities with 2-pyridinesulfonic acid methyl ester, revealed high luminescence efficiency. These compounds exhibit strong absorption, fluorescence, and large Stokes shift values, making them potential candidates for applications in metal sensing and laser dyes (Grummt, Weiss, Birckner, & Beckert, 2007).

S-Methylation of N-Containing Heterocyclic Thiols

The reactivity of 2-Mercaptopyridine-3-carboxylic acid with methanol under acidic conditions to afford S-methylated methyl esters emphasizes the chemical versatility of pyridine sulfonic acid derivatives. This S-methylation reaction is applicable to various N-containing heterocyclic thiols, further demonstrating the wide-ranging utility of these compounds in synthetic chemistry (Shimizu, Shimazaki, Kon, & Konakahara, 2010).

将来の方向性

特性

IUPAC Name |

methyl pyridine-2-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-10-11(8,9)6-4-2-3-5-7-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHRGJFMNVONED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549547 |

Source

|

| Record name | Methyl pyridine-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridinesulfonic acid methyl ester | |

CAS RN |

111480-82-1 |

Source

|

| Record name | Methyl pyridine-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B174157.png)

![Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B174160.png)